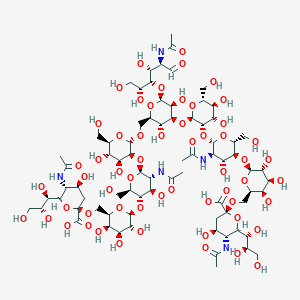

Disialyloctasaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H125N5O57/c1-19(90)77-24(8-82)41(100)58(29(99)11-85)131-70-57(116)63(134-72-65(54(113)45(104)31(13-87)125-72)136-67-40(81-23(5)94)50(109)60(33(15-89)127-67)133-69-56(115)52(111)47(106)36(130-69)18-123-76(74(119)120)7-26(96)38(79-21(3)92)62(138-76)43(102)28(98)10-84)48(107)34(128-70)16-121-71-64(53(112)44(103)30(12-86)124-71)135-66-39(80-22(4)93)49(108)59(32(14-88)126-66)132-68-55(114)51(110)46(105)35(129-68)17-122-75(73(117)118)6-25(95)37(78-20(2)91)61(137-75)42(101)27(97)9-83/h8,24-72,83-89,95-116H,6-7,9-18H2,1-5H3,(H,77,90)(H,78,91)(H,79,92)(H,80,93)(H,81,94)(H,117,118)(H,119,120)/t24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54-,55+,56+,57-,58+,59+,60+,61+,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,75+,76+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWQHDSJVQCIQT-BNIJKCBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC(C(CO)O)C(C(C=O)NC(=O)C)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)COC9(CC(C(C(O9)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO[C@@]9(C[C@@H]([C@H]([C@@H](O9)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H125N5O57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2020.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidating the Structure of Disialyloctasaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of complex carbohydrates, such as disialyloctasaccharides, is a formidable challenge in modern biochemistry and drug development. These molecules, composed of eight monosaccharide units terminated by two sialic acid residues, play critical roles in cellular recognition, signaling, and immune responses. Aberrant glycosylation patterns are frequently associated with disease states, making detailed structural analysis an indispensable tool for biomarker discovery and the development of therapeutic glycoproteins.

This technical guide provides an in-depth overview of the core methodologies employed to determine the complete structure of a disialyloctasaccharide, including monosaccharide composition, sequence, linkage analysis, and anomeric configuration.

Core Analytical Workflow

The structural elucidation of a complex glycan is a multi-step process that integrates chemical derivatization, enzymatic digestion, and advanced analytical techniques. A typical workflow involves a synergistic combination of Mass Spectrometry (MS) for determining mass, composition, and sequence, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive linkage and stereochemical assignments.

Mass Spectrometry (MS) for Composition and Sequencing

Mass spectrometry is a cornerstone technique for glycan analysis due to its high sensitivity and ability to provide detailed information on mass and fragmentation patterns.[1] For sialylated oligosaccharides, chemical derivatization is crucial to stabilize the labile sialic acid residues and improve ionization efficiency.[2][3]

Permethylation: A Critical Derivatization Step

Permethylation is the most common derivatization method, replacing all acidic protons on hydroxyl and N-acetyl groups with methyl groups.[4][5] This process neutralizes the negative charge of sialic acids, stabilizes the glycosidic linkages, and enhances ionization for MS analysis, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS.[4][5]

MALDI-TOF MS for Composition Analysis

MALDI-Time-of-Flight (TOF) MS provides the molecular weight of the permethylated glycan. By comparing the observed mass to a database of theoretical masses, a putative monosaccharide composition can be assigned with high accuracy.[1]

Tandem MS (MS/MS) for Sequencing

Tandem mass spectrometry (MS/MS) is employed to determine the sequence of monosaccharides.[6] The permethylated glycan ion is isolated and fragmented through collision-induced dissociation (CID). This process cleaves glycosidic bonds, generating a series of fragment ions. The resulting fragmentation pattern allows for the reconstruction of the glycan sequence.[7]

The most common fragment ions are B and Y-type ions, which result from cleavage of the glycosidic bond. B-ions contain the non-reducing end of the sugar, while Y-ions contain the reducing end.[8][9] Analyzing the mass differences between successive B or Y ions reveals the sequence of the monosaccharide units.

| Ion Type | Description | Information Gained |

| B-ions | Fragments containing the non-reducing terminus. | Sequence from the non-reducing end. |

| Y-ions | Fragments containing the reducing terminus. | Sequence from the reducing end. |

| C/Z-ions | Similar to B/Y ions but with an additional hydrogen. | Complementary sequencing information. |

| Cross-ring | Fragments from cleavage of bonds within a monosaccharide ring. | Branching patterns and linkage positions. |

Table 1: Common Fragment Ion Types in Glycan MS/MS.

Enzymatic and Chemical Methods for Linkage-Specific Analysis

While MS/MS provides sequence information, it often cannot definitively resolve the linkage positions (e.g., α2-3 vs. α2-6) of sialic acids. Linkage-specific enzymatic digestion and chemical derivatization are used to address this ambiguity.[10][11]

Sialidase Digestion

Glycosidase enzymes, such as sialidases, selectively cleave specific glycosidic linkages.[12] By treating the glycan with a panel of linkage-specific sialidases and analyzing the products by MS, the original linkage can be inferred.

-

α2-3 specific sialidase: Will only cleave sialic acid linked to the 3-position of the adjacent sugar.

-

α2-6 specific sialidase: Will only cleave sialic acid linked to the 6-position.

-

Broad-specificity sialidase: Cleaves all non-hindered sialic acid linkages.

A shift in the mass spectrum corresponding to the loss of a sialic acid residue after treatment with a specific enzyme confirms the presence of that linkage.[13]

References

- 1. 聚糖的质谱 [sigmaaldrich.com]

- 2. Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialc Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]

- 4. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Employment of tandem MS for the accurate and specific identification of oligosaccharide structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Identifying Sialylation Linkages at the Glycopeptide Level by Glycosyltransferase Labeling Assisted Mass Spectrometry (GLAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Site-Specific Mapping of Sialic Acid Linkage Isomers by Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

α-2,6-Sialylglycans: A Technical Guide to Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, biological functions, and diverse applications of α-2,6-sialylglycans. These terminal carbohydrate structures, prominently displayed on the surface of vertebrate cells, play a critical role in a multitude of physiological and pathological processes, making them a key area of interest in glycobiology, oncology, and the development of novel therapeutics.

Chemical Properties of α-2,6-Sialylglycans

α-2,6-Sialylglycans are complex carbohydrates characterized by the presence of a sialic acid residue linked to a galactose (Gal) sugar, which is in turn typically attached to an N-acetylglucosamine (GlcNAc). The defining feature is the specific α-2,6 glycosidic linkage between the sialic acid and the galactose.

The most common sialic acid found in these structures in humans is N-acetylneuraminic acid (Neu5Ac). The core structure is often represented as Siaα2-6Galβ1-4GlcNAcβ1-R, where 'R' represents the remainder of the glycan chain, which can be attached to proteins (glycoproteins) or lipids (glycolipids).[1]

The biosynthesis of α-2,6-sialylglycans is primarily catalyzed by the enzyme β-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1), a type II membrane protein located in the trans-Golgi network.[2][3][4] ST6GAL1 facilitates the transfer of a sialic acid moiety from a donor substrate, CMP-sialic acid, to the terminal galactose residue of a galactose-containing acceptor substrate.[2][5]

The seemingly subtle difference in linkage, α-2,6 versus the also common α-2,3, results in significant alterations in the overall shape and flexibility of the glycan chain. These conformational changes are crucial for their differential recognition by various binding proteins and their distinct biological roles.[6]

Biological Functions and Signaling Pathways

α-2,6-Sialylation is a critical post-translational modification that profoundly influences protein function and cellular behavior. These glycans are involved in a wide array of biological processes, from immune regulation to cancer progression.

Immune System Regulation

In the immune system, α-2,6-sialylation, particularly on B-lymphocytes, is essential for their proper function. The enzyme ST6GAL1 is involved in generating cell-surface carbohydrate determinants that act as differentiation antigens, such as CDw75 and CD76.[2] Deficiencies in ST6GAL1 have been shown to lead to impaired B-lymphocyte function and immunosuppression.[7]

Role in Cancer

One of the most extensively studied roles of α-2,6-sialylglycans is in cancer biology. Upregulation of ST6GAL1 and the consequent increase in cell surface α-2,6-sialylation is a common feature in numerous malignancies, including colorectal, breast, ovarian, and pancreatic cancers.[4][7][8] This aberrant sialylation is often correlated with tumor progression, metastasis, and poor patient prognosis.[1][7]

Elevated α-2,6-sialylation on the surface of cancer cells can promote several oncogenic behaviors:

-

Enhanced Cell Migration and Invasion: Increased sialylation of integrins, a family of cell adhesion molecules, can modulate their interaction with the extracellular matrix, thereby promoting cell motility and invasion.[7][9] For instance, hypersialylation of integrin β1 in colon cancer cells enhances their adhesion to collagen I and stimulates migration.[7][9]

-

Resistance to Apoptosis: The α-2,6-sialylation of death receptors, such as Fas, can inhibit the induction of apoptosis, contributing to the survival of cancer cells.[8][10]

-

Modulation of Galectin Signaling: Sialic acid capping of glycan chains can block the binding of galectins, a family of β-galactoside-binding lectins. This can inhibit galectin-mediated signaling pathways that regulate cell adhesion, proliferation, and apoptosis.[11]

-

Chemoresistance and Radioresistance: Increased α-2,6-sialylation has been linked to resistance to both chemotherapy and radiation therapy in various cancers.[7][8][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ST6GAL1 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Frontiers | ST6Gal1: Oncogenic signaling pathways and targets [frontiersin.org]

- 5. uniprot.org [uniprot.org]

- 6. alpha2,3/alpha2,6-Sialylation of N-glycans: non-synonymous signals with marked developmental regulation in bovine reproductive tracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increasing the α 2, 6 Sialylation of Glycoproteins May Contribute to Metastatic Spread and Therapeutic Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increasing the α 2, 6 Sialylation of Glycoproteins May Contribute to Metastatic Spread and Therapeutic Resistance in Colorectal Cancer [gutnliver.org]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Emerging Role of α2,6-Sialic Acid as a Negative Regulator of Galectin Binding and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Sialylated Human Milk Oligosaccharides in Infants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biological functions of sialylated human milk oligosaccharides (S-HMOs) in infants. Human milk is a complex biological system, rich in bioactive components that contribute to infant health and development. Among these, S-HMOs have garnered significant attention for their multifaceted roles in shaping the infant's gut microbiome, modulating the immune system, and contributing to brain development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this field.

Introduction to Sialylated Human Milk Oligosaccharides (S-HMOs)

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk after lactose (B1674315) and lipids.[1] They are a diverse group of complex carbohydrates, and based on their monosaccharide composition, they can be categorized as fucosylated, sialylated, or neutral. S-HMOs are characterized by the presence of one or more sialic acid (N-acetylneuraminic acid, Neu5Ac) residues, typically linked to a galactose or N-acetylglucosamine residue in an α2,3 or α2,6 linkage.[2] The two most prominent S-HMOs in human milk are 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL).[2] These acidic oligosaccharides play a pivotal role in various physiological processes crucial for neonatal development.[3][4]

Quantitative Data on S-HMOs

The concentration and composition of S-HMOs in human milk are dynamic, varying with the stage of lactation, maternal genetics, and other factors.[3][5] Understanding these quantitative aspects is crucial for research and the development of infant nutrition products.

Concentration of 3'-SL and 6'-SL in Human Milk

The concentrations of 3'-SL and 6'-SL, the most abundant S-HMOs, change throughout lactation. 6'-SL is generally the predominant form in early lactation, while 3'-SL concentrations tend to be more stable over time.[2]

| Lactation Stage | 3'-Sialyllactose (3'-SL) Concentration (mg/L) | 6'-Sialyllactose (6'-SL) Concentration (mg/L) | Reference |

| Colostrum (Days 1-5) | 205.8 - 252.4 | ~500 | [3] |

| Transitional Milk (Days 6-14) | ~220 | Declining from colostrum levels | [2] |

| Mature Milk (after 14 days) | 76 - >300 (mean ~190-220) | ~250 (after 2 months) | [2][3] |

Impact of S-HMOs on the Infant Gut Microbiota

S-HMOs act as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, particularly Bifidobacterium and Bacteroides species.[4][6] This selective fermentation contributes to the establishment of a healthy gut microbiome, which is crucial for nutrient absorption, immune development, and protection against pathogens. While specific quantitative data on the growth of individual bacterial species in response to isolated S-HMOs is an active area of research, studies have shown that S-HMOs are utilized by key infant gut commensals.[6] For instance, an in vitro study demonstrated that Bifidobacterium longum and Bacteroides species can utilize 3'-SL and 6'-SL.[7]

Immunomodulatory Effects of S-HMOs: Cytokine Expression

S-HMOs have been shown to directly modulate the infant's immune system. They can influence the production of cytokines, which are key signaling molecules in the immune response. For example, in vitro studies using intestinal epithelial cells (Caco-2) have shown that S-HMOs can reduce the expression of pro-inflammatory cytokines.[8]

| S-HMO | Cell Type | Effect on Cytokine Expression | Reference |

| 3'-SL | Caco-2 cells | Decreased gene expression of IL-8 and TNF-α | [4] |

| Sialylated HMOs | Caco-2 cells | Reduced secretion of IL-12 | [8] |

| Acidic HMOs (mainly 3'-SL and 3'-sialyl-3-fucosyllactose) | Cord blood derived T cells | Influence on lymphocyte maturation | [4] |

Biological Functions and Mechanisms of Action

The biological functions of S-HMOs are diverse and are mediated through several mechanisms, including direct interaction with host cells and pathogens, and indirect effects through the modulation of the gut microbiota.

Gut Microbiome Modulation

As prebiotics, S-HMOs resist digestion in the upper gastrointestinal tract and reach the colon intact, where they are selectively fermented by beneficial bacteria.[1] This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including nourishing colonocytes and modulating immune responses. The ability of specific bacteria to utilize S-HMOs is dependent on their enzymatic machinery, such as sialidases, which can cleave sialic acid from the oligosaccharide backbone.[2]

Pathogen Inhibition

S-HMOs can act as soluble decoy receptors, mimicking the host cell surface glycans that pathogens use for attachment.[4] By binding to pathogens in the gut lumen, S-HMOs prevent their adhesion to the intestinal epithelium, thereby inhibiting infection.[4][9] For example, 3'-SL has been shown to inhibit the adhesion of pathogenic bacteria such as Helicobacter pylori and enteropathogenic E. coli (EPEC) to intestinal cells.[4]

Immune System Modulation

A small fraction of S-HMOs can be absorbed into the systemic circulation, allowing for direct interaction with immune cells throughout the body.[10] S-HMOs can modulate immune responses through several mechanisms:

-

Leukocyte Rolling and Adhesion: Sialylated and fucosylated HMOs can inhibit the rolling and adhesion of leukocytes to endothelial cells, a key step in the inflammatory cascade. This anti-inflammatory effect is mediated by their ability to bind to selectins, which are cell adhesion molecules involved in leukocyte trafficking.[9][11]

-

Immune Cell Signaling: S-HMOs can interact with specific receptors on immune cells, such as Siglecs (sialic acid-binding immunoglobulin-like lectins) and Toll-like receptors (TLRs), to modulate their activation and function.[9][12]

Brain Development and Cognition

Sialic acid is an essential nutrient for brain development and is a key component of gangliosides and other neural cell components.[13] S-HMOs serve as a bioavailable source of sialic acid for the developing infant. Studies in animal models have shown that dietary supplementation with sialic acid or sialylated oligosaccharides can improve learning and memory.[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological functions of S-HMOs.

Quantification of S-HMOs in Human Milk by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of S-HMOs.[14][15]

Principle: This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the polar S-HMOs. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[14]

Sample Preparation:

-

Defatting: Centrifuge human milk samples to separate the lipid layer.

-

Protein Precipitation: Precipitate proteins using a solvent like ethanol (B145695) or acetonitrile.

-

Solid-Phase Extraction (SPE): Use a graphitized carbon cartridge to enrich for oligosaccharides and remove interfering substances.

-

Derivatization (Optional): Labeling with a fluorescent tag can improve chromatographic separation and detection sensitivity.

Chromatographic Conditions (Example):

-

Column: HILIC column (e.g., amide-based)

-

Mobile Phase A: Acetonitrile with a small amount of formic acid or ammonium (B1175870) formate.

-

Mobile Phase B: Water with a small amount of formic acid or ammonium formate.

-

Gradient: A gradient from high to low organic solvent concentration.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3'-SL (e.g., m/z 632.2 -> 290.1) and 6'-SL (e.g., m/z 632.2 -> 290.1) are monitored for quantification. An internal standard is used for accurate quantification.

In Vitro Caco-2 Cell Adhesion Assay

This assay is used to evaluate the ability of S-HMOs to inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells.[16][17]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer to mimic the intestinal barrier. The cells are pre-incubated with S-HMOs before being exposed to a suspension of pathogenic bacteria. The number of adherent bacteria is then quantified.[16]

Methodology:

-

Cell Culture: Culture Caco-2 cells in a suitable medium until they form a confluent monolayer in multi-well plates.

-

Pre-incubation with S-HMOs: Wash the Caco-2 cell monolayers and pre-incubate them with various concentrations of S-HMOs (e.g., 3'-SL, 6'-SL) for a specific period.

-

Bacterial Adhesion: Add a suspension of the pathogenic bacteria (e.g., EPEC) to the wells and incubate to allow for adhesion.

-

Washing: Gently wash the monolayers to remove non-adherent bacteria.

-

Quantification: Lyse the Caco-2 cells to release the adherent bacteria. The number of viable bacteria is then determined by plating serial dilutions of the lysate on agar (B569324) plates and counting the colony-forming units (CFU).

Leukocyte Rolling and Adhesion Assay

This in vitro flow-based assay is used to assess the anti-inflammatory properties of S-HMOs by measuring their effect on leukocyte-endothelial cell interactions.[11]

Principle: A flow chamber is used to simulate the shear stress conditions of blood flow. Human endothelial cells are cultured on the surface of the chamber, and a suspension of isolated human leukocytes is perfused through the chamber in the presence or absence of S-HMOs. The rolling and adhesion of leukocytes to the endothelial cell monolayer are observed and quantified using microscopy.[11]

Methodology:

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line on the surface of a flow chamber.

-

Leukocyte Isolation: Isolate leukocytes from fresh human blood.

-

Flow Assay: Perfuse the leukocyte suspension, with or without S-HMOs, through the flow chamber at a defined shear stress.

-

Microscopy and Analysis: Record the interactions between leukocytes and the endothelial monolayer using a video microscope. Quantify the number of rolling and firmly adhered leukocytes per unit area and time.

Signaling Pathways

S-HMOs exert their biological effects by modulating key signaling pathways involved in immunity and inflammation.

Toll-Like Receptor 4 (TLR4) Signaling

TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response to bacterial lipopolysaccharide (LPS). Dysregulated TLR4 signaling can lead to excessive inflammation. Some S-HMOs, such as 3'-SL, have been shown to modulate TLR4 signaling.[9][18]

Caption: S-HMOs can inhibit TLR4 signaling, reducing inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. The inhibition of TLR4 signaling by S-HMOs can lead to the downstream suppression of NF-κB activation.[19]

Caption: S-HMOs can suppress the NF-κB inflammatory pathway.

Siglec Signaling

Siglecs are a family of receptors primarily expressed on immune cells that recognize sialic acid. The interaction of S-HMOs with inhibitory Siglecs (e.g., Siglec-5 and Siglec-9) can lead to the dampening of immune cell activation and the promotion of immune tolerance.[12][20]

Caption: S-HMOs can induce inhibitory signals via Siglec receptors.

Conclusion

Sialylated human milk oligosaccharides are critical bioactive components of human milk that play a profound role in infant health and development. Their ability to shape the gut microbiota, modulate the immune system, and provide essential nutrients for brain development highlights their importance in early-life nutrition. The quantitative data, experimental methodologies, and understanding of the signaling pathways presented in this guide provide a foundation for further research into the therapeutic and nutritional applications of S-HMOs. Continued investigation in this area is essential for the development of novel strategies to improve infant health and for the formulation of next-generation infant nutrition products.

References

- 1. Item - Table 3_Unaltered 3â-sialyllactose and 6â-sialyllactose concentrations in human milk acutely after endurance exercise: a randomized crossover trial.docx - Frontiers - Figshare [frontiersin.figshare.com]

- 2. siallac.com [siallac.com]

- 3. benchchem.com [benchchem.com]

- 4. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of combinations of structurally diverse human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Engagement of sialylated glycans with Siglec receptors on suppressive myeloid cells inhibits anticancer immunity via CCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Milk oligosaccharide sialyl(α2,3)lactose activates intestinal CD11c+ cells through TLR4. | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro characterization of the adhesive factors of selected probiotics to Caco-2 epithelium cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The human milk oligosaccharides 2'-fucosyllactose and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions [frontiersin.org]

A Technical Guide to the Isolation and Purification of Oligosaccharides from Human Milk

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the isolation and purification of human milk oligosaccharides (HMOs). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively extract and purify these complex glycans for further analysis and application. This document details various experimental protocols, presents quantitative data for comparison, and includes visualizations of key workflows.

Introduction to Human Milk Oligosaccharides (HMOs)

Human milk is a complex biological fluid containing a rich diversity of components essential for infant development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose (B1674315) and lipids, with concentrations ranging from 5 to 15 g/L in mature milk and up to 20 g/L in colostrum[1]. Bovine milk, in contrast, contains significantly lower concentrations of oligosaccharides, around 1 g/L in colostrum, with 3'-sialyllactose (B164678) being the predominant structure[1].

HMOs are a structurally diverse group of complex sugars, with over 200 unique structures identified to date[1][2]. These structures are built upon a lactose core (Gal(β1-4)Glc) which can be elongated by the addition of N-acetylglucosamine (GlcNAc) and galactose (Gal), and further modified by fucosylation (addition of fucose, Fuc) and sialylation (addition of N-acetylneuraminic acid, Neu5Ac)[1][3]. The structural complexity of HMOs contributes to their wide range of biological functions, including their roles as prebiotics, anti-adhesive antimicrobials, and modulators of the infant's immune system[1].

The intricate and isomeric nature of HMOs presents a significant analytical challenge, requiring sophisticated methods for their isolation, purification, and characterization[3][4]. This guide will delve into the established and emerging techniques to address these challenges.

Overview of the Isolation and Purification Workflow

The isolation and purification of HMOs from human milk is a multi-step process designed to remove interfering substances such as fats, proteins, and lactose, while retaining the diverse profile of oligosaccharides. The general workflow can be broken down into the following key stages:

-

Sample Pre-treatment: Removal of major interfering components like fats and proteins.

-

Lactose Depletion: Separation of the highly abundant lactose from the HMO fraction.

-

Fractionation of HMOs: Separation of HMOs into neutral and acidic fractions, and further fractionation based on size or structure.

-

Analysis and Characterization: Identification and quantification of the purified HMOs.

Caption: General workflow for the isolation and purification of HMOs.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in HMO isolation and purification.

This protocol is a common first step for processing raw human milk samples[1][5].

Materials:

-

Human milk

-

Refrigerated centrifuge

-

Chloroform

-

Centrifuge tubes

Procedure:

-

Thaw frozen human milk samples at room temperature and mix thoroughly[6].

-

Centrifuge the milk at 5,000 x g for 15-30 minutes at 4°C to separate the fat layer[1][6].

-

Carefully remove the upper creamy fat layer with a spatula[1].

-

Transfer the aqueous phase (skim milk) to a new tube.

-

To precipitate proteins, add methanol and chloroform to the skim milk. A common ratio is to add 2 volumes of methanol and 1 volume of chloroform to 1 volume of the aqueous phase, although some protocols use a 2:1 ethanol to supernatant ratio[1][7].

-

Shake the mixture vigorously and allow it to stand at 4°C to facilitate protein precipitation[1].

-

Centrifuge the mixture at 5,000 x g for 5-10 minutes at 4°C[1].

-

Collect the upper aqueous layer, which contains the crude oligosaccharide fraction[1].

Graphitized carbon SPE is a widely used method for the selective retention of oligosaccharides while allowing salts and monosaccharides to pass through[6][7].

Materials:

-

Graphitized carbon SPE cartridges

-

Crude oligosaccharide fraction (from Protocol 1)

-

Deionized water

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Vacuum manifold or centrifuge for 96-well plates

Procedure:

-

Conditioning: Condition the graphitized carbon SPE cartridge by washing with a solution of 40-50% acetonitrile containing 0.1% TFA.

-

Equilibration: Equilibrate the cartridge with deionized water.

-

Loading: Apply the crude oligosaccharide fraction to the cartridge.

-

Washing: Wash the cartridge with deionized water to remove unbound contaminants like salts and residual lactose. A further wash with a low concentration of acetonitrile (e.g., 3-4% ACN with 0.1% TFA) can be used to elute remaining lactose[7][8].

-

Elution: Elute the bound HMOs with a solution of 40-50% acetonitrile in water, often containing 0.1% TFA.

-

Drying: Dry the eluted fraction using a vacuum centrifuge.

For high-throughput applications, this entire process can be adapted to a 96-well plate format using an automated liquid handler to minimize variation[5].

This protocol separates the sialylated (acidic) HMOs from the neutral HMOs.

Materials:

-

Anion-exchange column (e.g., TOYOPEARL Super Q-650M)[1]

-

Purified HMO fraction

-

Deionized water

-

Sodium chloride (NaCl) solution (e.g., 0.5 M)

-

Chromatography system (e.g., FPLC or HPLC)

Procedure:

-

Equilibrate the anion-exchange column with deionized water[1].

-

Apply the purified HMO fraction to the column.

-

Elute the neutral HMOs with deionized water. These will not bind to the column and will be collected in the flow-through and initial wash fractions[1].

-

Elute the bound acidic (sialylated) HMOs using a salt gradient (e.g., a linear gradient of 0 to 0.5 M NaCl) or a step elution[1].

-

Collect fractions and monitor the elution profile using a suitable detection method (e.g., UV absorbance at 214 nm or a phenol-sulfuric acid assay for total carbohydrates)[1].

-

Desalt the acidic HMO fractions using gel filtration or dialysis.

Quantitative Data on HMO Isolation Methods

The yield of HMOs can vary significantly depending on the source of the milk and the isolation method employed. The following table summarizes reported yields from various studies.

| Isolation Method | Source | Reported Yield | Reference |

| Solid-Phase Extraction | Human Milk | 2.5 g/L (initial trial) | [6][9] |

| Solid-Phase Extraction (Optimized) | Human Milk | > 5 g/L | [6][9] |

| Nanofiltration | Human Milk | 6.7 g/L | [6] |

| Fermentation & Purification | Microbial Fermentation | > 75% (from cell-free medium) | [10][11] |

It is important to note that direct comparisons can be challenging due to variations in the initial HMO concentration of the source material[6].

Advanced Purification and Analytical Techniques

For in-depth structural characterization and purification of isomeric HMOs, more advanced techniques are required.

-

Porous Graphitized Carbon (PGC) Liquid Chromatography: PGC columns are highly effective for separating structurally similar and isomeric HMOs[2][3].

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for the separation of glycans, often used with fluorescence detection after derivatization[3][12].

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of HMOs[2][3].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling LC with MS allows for the separation and identification of individual HMOs in a complex mixture[2][3].

-

Tandem Mass Spectrometry (MS/MS): MS/MS experiments provide fragmentation patterns that are crucial for elucidating the sequence and linkage of monosaccharides within an HMO[3].

-

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. IM-MS has shown great potential for distinguishing between HMO isomers that are difficult to separate by chromatography alone[3].

Caption: Workflow for HMO analysis using advanced mass spectrometry techniques.

Industrial Scale Production and Purification

While laboratory-scale isolation from human milk is crucial for research, it is not a viable source for large-scale applications such as infant formula supplementation. Industrial production of specific HMOs is now achieved through microbial fermentation[13][14]. The purification of these fermentatively produced HMOs presents a different set of challenges, primarily the removal of microbial biomass, residual media components, and endotoxins[10][13].

The purification process for industrial-scale production often involves a series of filtration and chromatography steps:

-

Biomass Removal: Centrifugation or membrane filtration to separate the microbial cells from the fermentation broth[10][13].

-

Ion-Exchange Chromatography: To remove charged impurities[10][13].

-

Activated Carbon Treatment: To decolorize and remove other impurities[10].

-

Crystallization or Spray Drying: To obtain the final, high-purity HMO powder[10][13].

For neutral HMOs, a combination of cation and anion exchange chromatography followed by electrodialysis has been shown to be effective, with yields exceeding 75%[10]. For acidic HMOs, a process involving strong cation-exchange, weak anion-exchange, and adsorption steps has been developed to reduce the need for extensive desalting operations[15].

Conclusion

The isolation and purification of human milk oligosaccharides is a complex but essential process for advancing our understanding of their biological roles and for their application in infant nutrition and therapeutics. The choice of methodology depends on the scale of the operation and the desired purity of the final product. While traditional methods based on extraction from human milk remain valuable for research purposes, large-scale production relies on microbial fermentation and subsequent purification. Continued advancements in chromatographic and mass spectrometric techniques are enabling more detailed characterization of these vital components of human milk.

References

- 1. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 6. benthamopen.com [benthamopen.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isolation of Milk Oligosaccharides using Solid-Phase Extraction [benthamopenarchives.com]

- 10. Process for efficient purification of neutral human milk oligosaccharides (HMOs) from microbial fermentation - Patent 2896628 [data.epo.org]

- 11. WO2019063757A1 - Process for the purification of a neutral human milk oligosaccharide (hmo) from microbial fermentation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. The current manufacturing process and business development of human milk oligosaccharide products [glycoforum.gr.jp]

- 14. Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale [morressier.com]

- 15. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]

Biosynthesis pathways of complex N-glycans in eukaryotes

A Comprehensive Technical Guide to the Biosynthesis Pathways of Complex N-Glycans in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core biosynthetic pathways of complex N-glycans in eukaryotic cells. It details the enzymatic processes, cellular compartmentalization, and regulatory mechanisms that govern the synthesis of these vital post-translational modifications. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways.

Introduction to N-Linked Glycosylation

N-linked glycosylation is a fundamental and highly conserved post-translational modification process in eukaryotes, where a complex carbohydrate structure, known as a glycan, is attached to the amide nitrogen of an asparagine (Asn) residue within a nascent polypeptide chain.[1] This process is critical for a wide range of biological functions, including protein folding and quality control, protein stability and solubility, cell-cell adhesion, and immune recognition.[2][3] The biosynthesis of N-glycans is a spatially and temporally regulated process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, involving a series of enzymatic reactions catalyzed by glycosidases and glycosyltransferases.[1][4] The structural diversity of N-glycans arises from the differential processing of a common lipid-linked oligosaccharide precursor, leading to three main classes of N-glycans: high-mannose, hybrid, and complex types.[5]

The N-Glycan Biosynthesis Pathway

The biosynthesis of complex N-glycans can be broadly divided into three key stages:

-

Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor in the Endoplasmic Reticulum: The process is initiated on the cytosolic face of the ER membrane with the synthesis of a dolichol-phosphate-linked precursor oligosaccharide.[1] This involves the sequential addition of two N-acetylglucosamine (GlcNAc) and five mannose (Man) residues.[6] The lipid-linked intermediate is then flipped into the ER lumen, where it is further elongated by the addition of four more mannose residues and three terminal glucose (Glc) residues, forming the final Glc₃Man₉GlcNAc₂-PP-dolichol precursor.[7]

-

En Bloc Transfer to Nascent Polypeptides: The fully assembled oligosaccharide precursor is transferred en bloc from the dolichol pyrophosphate carrier to a specific asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline) of a newly synthesized polypeptide chain.[5][8] This crucial step is catalyzed by the oligosaccharyltransferase (OST) complex.[5]

-

Processing and Maturation in the Endoplasmic Reticulum and Golgi Apparatus: Following its transfer to the protein, the N-glycan undergoes extensive processing. In the ER, the three terminal glucose residues and one mannose residue are removed by glucosidases I and II, and ER α-mannosidase I, respectively.[7] This trimming is a key step in the quality control of protein folding.[3] The glycoprotein (B1211001) is then transported to the Golgi apparatus, where a series of mannosidases and glycosyltransferases in the cis-, medial-, and trans-Golgi cisternae further modify the glycan structure to generate high-mannose, hybrid, or complex N-glycans.[4] The formation of complex N-glycans involves the removal of more mannose residues and the sequential addition of GlcNAc, galactose (Gal), sialic acid (SA), and fucose (Fuc) residues.[9]

Visualizing the Core N-Glycan Biosynthesis Pathway

Quantitative Data in N-Glycan Biosynthesis

The efficiency and outcome of N-glycan biosynthesis are influenced by various quantitative parameters, including the kinetic properties of the enzymes involved and the concentration of donor substrates.

| Enzyme | Substrate | Km (mM) | Vmax (units/mg) | Organism/Cell Type | Reference |

| N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | > 1.0 | Not specified | Mouse B16 melanoma cells | [10] |

| Endo-α-mannosidase (BtGH99) | Glc-ManF | 0.23 ± 0.02 | 1.3 ± 0.02 min⁻¹ | Bacteroides thetaiotaomicron | [7] |

| Endo-α-mannosidase (BxGH99) | Glc-ManF | 0.44 ± 0.04 | 2.0 ± 0.05 min⁻¹ | Bacteroides xylanisolvens | [7] |

| Metabolite | Concentration | Cellular Compartment | Cell Type | Reference |

| UDP-GlcNAc | ~100 µM | Intracellular | General | [10] |

| UDP-GlcNAc | < 1 mM | Intra-Golgi (estimated) | General | [10] |

| UDP-GlcNAc | 0.50 ± 0.07 µmoles/g dry cells | Whole cell | HeLa cells | [11] |

Experimental Protocols for N-Glycan Analysis

Mass Spectrometry-Based N-Glycan Profiling and Sequencing

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of N-glycans.

Objective: To determine the composition and sequence of N-glycans released from a glycoprotein.

Methodology:

-

N-Glycan Release:

-

Denature the glycoprotein sample (e.g., 20 µg) by heating at 90°C for 3 minutes in the presence of a denaturant (e.g., 2 µL of Gly-X Denaturant).[12]

-

Add Peptide-N-Glycosidase F (PNGase F) to the denatured protein and incubate at 50°C for 5 minutes to release the N-glycans.[12][13] For plant or insect glycoproteins containing core α1,3-fucose, PNGase A should be used.[2]

-

-

Labeling of Released N-Glycans (Optional but Recommended for LC-MS):

-

Label the released glycans with a fluorescent dye such as 2-aminobenzamide (B116534) (2-AB) or procainamide (B1213733) to enhance detection sensitivity in subsequent liquid chromatography (LC) and MS analysis.[2][14]

-

For 2-AB labeling, incubate the dried glycans with a 2-AB labeling solution at 65°C for 3 hours.[15][16]

-

-

Purification of Labeled N-Glycans:

-

LC-MS/MS Analysis:

Lectin Microarray Analysis of Glycosylation Profiles

Lectin microarrays provide a high-throughput method for profiling the glycan structures present on glycoproteins.

Objective: To obtain a fingerprint of the glycan profile of a glycoprotein sample.

Methodology:

-

Sample Preparation:

-

Lectin Microarray Incubation:

-

Apply the fluorescently labeled glycoprotein to a lectin microarray slide, which has a panel of different lectins with known carbohydrate-binding specificities immobilized on its surface.[9]

-

Incubate the slide to allow the glycoproteins to bind to the lectins.

-

-

Data Acquisition and Analysis:

In Vitro Glycosyltransferase Activity Assay

This assay is used to measure the activity of a specific glycosyltransferase.

Objective: To quantify the enzymatic activity of a glycosyltransferase.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified glycosyltransferase, a suitable acceptor substrate, and the corresponding nucleotide-sugar donor (e.g., UDP-GlcNAc for a GlcNAc transferase).[6][19] The inclusion of a radiolabeled or fluorescently tagged donor substrate can facilitate product detection.

-

For many glycosyltransferases, a bioluminescent assay that detects the release of UDP can be used.[20]

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for product formation.[19]

-

-

Product Detection and Quantification:

-

Stop the reaction and separate the product from the unreacted substrates using methods such as chromatography or electrophoresis.

-

Quantify the amount of product formed to determine the enzyme's activity.[21]

-

Experimental Workflow for N-Glycan Analysis

Regulation of Complex N-Glycan Biosynthesis

The biosynthesis of complex N-glycans is tightly regulated at multiple levels to ensure the correct glycosylation of proteins.

-

Substrate Availability: The concentrations of nucleotide-sugar donors in the Golgi are a key regulatory factor.[10] For example, the activity of GnT-V is highly dependent on the concentration of UDP-GlcNAc.[10]

-

Enzyme Expression and Localization: The expression of glycosyltransferase genes is often tissue-specific and developmentally regulated.[1] The precise localization of these enzymes within the different cisternae of the Golgi apparatus also plays a crucial role in determining the final glycan structure.[4]

-

Competition and Substrate Specificity: Different glycosyltransferases can compete for the same acceptor substrates, and their specificities for particular glycan structures influence the branching and terminal modifications of the N-glycans.[1]

Conclusion

The biosynthesis of complex N-glycans is a highly orchestrated and essential cellular process. Understanding the intricacies of this pathway, from the initial assembly of the precursor oligosaccharide to the final modifications in the Golgi, is crucial for advancements in cell biology, biotechnology, and drug development. The methodologies outlined in this guide provide a robust framework for the detailed analysis of N-glycan structures, which will continue to be a critical aspect of glycoprotein characterization and engineering.

References

- 1. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aspariaglycomics.com [aspariaglycomics.com]

- 3. HPLC Analysis of Glycans [sigmaaldrich.com]

- 4. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In vitro glycosyltransferase activity assay [bio-protocol.org]

- 7. pnas.org [pnas.org]

- 8. The use of lectin microarray for assessing glycosylation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lectin Microarray Assay - Creative Proteomics [creative-proteomics.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

- 14. zenodo.org [zenodo.org]

- 15. agilent.com [agilent.com]

- 16. agilent.com [agilent.com]

- 17. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dspace.library.uu.nl [dspace.library.uu.nl]

- 19. In vitro Assay of the Glycosyltransferase Activity of a Heterologously Expressed Plant Protein [bio-protocol.org]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Disialyloctasaccharide (Disialyllacto-N-tetraose): Natural Abundance, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disialyloctasaccharide, more specifically known in scientific literature as Disialyllacto-N-tetraose (DSLNT), is a complex acidic oligosaccharide that is a significant component of human milk oligosaccharides (HMOs).[1][2][3] As a member of the sialylated HMOs, DSLNT is gaining considerable attention for its potential therapeutic applications, particularly in infant health. This technical guide provides a comprehensive overview of the natural sources and abundance of DSLNT, detailed experimental protocols for its analysis, and an exploration of its biological roles, including its influence on cellular signaling pathways.

Natural Sources and Abundance of this compound (DSLNT)

The primary natural source of DSLNT is mammalian milk, with the highest concentrations found in human milk.[1] Its presence and concentration can vary depending on several factors, including the stage of lactation and individual maternal differences.[1][2] Bovine milk and colostrum also contain DSLNT, though generally at lower concentrations compared to human milk.[1][4]

Quantitative Data on DSLNT Abundance

The following table summarizes the reported concentrations of DSLNT in various natural sources.

| Natural Source | Sample Type | Concentration of DSLNT | Reference |

| Human Milk | Colostrum | 0.36 ± 0.14 g/L | [1] |

| Mature Milk (42 days postpartum) | 0.19 ± 0.07 g/L | [1] | |

| Preterm Milk | Highly variable, decreases with postnatal age | [2] | |

| Bovine Milk | Colostrum | Present, higher in first lactation cows | [4] |

| Mature Milk | 4 mg/L (as disialyl lactose) | [5] |

Experimental Protocols

The accurate quantification and isolation of DSLNT from complex biological matrices like milk require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed method.[6][7]

Isolation and Purification of DSLNT from Milk

This protocol outlines a general workflow for the extraction and purification of DSLNT from milk samples.

Objective: To isolate and purify DSLNT from other milk components.

Methodology:

-

Defatting: Centrifuge the milk sample to separate the cream layer. Remove the fat layer.

-

Protein Precipitation: Acidify the skimmed milk to precipitate caseins. Centrifuge and collect the whey (supernatant).

-

Lactose (B1674315) Removal: Use gel filtration chromatography to separate oligosaccharides from lactose and other small molecules.

-

Anion-Exchange Chromatography: Separate acidic oligosaccharides, including DSLNT, from neutral oligosaccharides based on their charge.

-

Further Purification: Employ additional chromatographic steps, such as size-exclusion or graphitized carbon chromatography, to achieve high purity of DSLNT.

Quantification of DSLNT by HPLC-MS/MS

This protocol describes a method for the quantitative analysis of DSLNT.

Objective: To accurately measure the concentration of DSLNT in a prepared sample.

Instrumentation: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

Methodology:

-

Sample Preparation: The purified oligosaccharide fraction is typically derivatized with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection.[8]

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like oligosaccharides.[6]

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is used for elution.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for sialylated oligosaccharides.[6]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific molecules. The specific precursor-to-product ion transitions for DSLNT are monitored.

-

-

Quantification: A calibration curve is generated using a certified DSLNT standard to determine the concentration in the samples.

Signaling Pathways and Biological Roles

Recent research has highlighted the significant role of DSLNT in protecting against necrotizing enterocolitis (NEC), a serious inflammatory bowel disease affecting premature infants.[1][2][3][9] DSLNT is believed to exert its protective effects by modulating intestinal barrier function and inflammatory responses.

DSLNT-Mediated Protection of Intestinal Barrier Integrity

One proposed mechanism involves the stabilization of the intestinal epithelial barrier. The following diagram illustrates a potential signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of Disialyllacto-N-Tetraose (DSLNT) Content in Milk From Mothers of Preterm Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. t-stor.teagasc.ie [t-stor.teagasc.ie]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of human milk oligosaccharides in faecal matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Disialyloctasaccharide in Cell-Cell Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell-cell recognition is a fundamental biological process governing tissue development, immune surveillance, and intercellular communication. Glycans, complex carbohydrate structures decorating the cell surface, are key mediators of these interactions. This technical guide provides an in-depth exploration of the function of disialyloctasaccharide, a complex glycan, in cell-cell recognition. We delve into its structural characteristics, its role as a high-affinity ligand for Siglec-7, and the subsequent intracellular signaling cascade that modulates immune cell function. This document summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and Cell-Cell Recognition

Disialyloctasaccharides are complex glycans characterized by the presence of two sialic acid residues. These intricate structures are often found as terminal motifs on glycoproteins and glycolipids embedded in the cell membrane. Their strategic location on the cell surface positions them as critical players in mediating interactions with the extracellular environment and neighboring cells.

One of the most well-characterized functions of this compound is its role as a ligand for Sialic acid-binding immunoglobulin-like lectins (Siglecs). Siglecs are a family of I-type lectins predominantly expressed on immune cells that recognize sialylated glycans and modulate immune responses.[1][2][3] This interaction forms a crucial axis in immune regulation and is increasingly implicated in pathological conditions such as cancer and autoimmune diseases.

The this compound-Siglec-7 Interaction

A key receptor for this compound is Siglec-7, an inhibitory receptor primarily expressed on natural killer (NK) cells, monocytes, and a subset of T cells.[4][5] The binding of this compound-containing structures, such as the ganglioside GD3, to Siglec-7 initiates an intracellular signaling cascade that ultimately dampens the cytotoxic activity of NK cells.[1][6] This inhibitory mechanism is exploited by some cancer cells, which upregulate the expression of disialylated glycans on their surface to evade immune surveillance.[6][7]

Structural Basis of Recognition

The specific recognition of disialyl motifs by Siglec-7 is conferred by the unique architecture of its ligand-binding domain. High-resolution crystal structures have revealed that the preference for α2,8-linked disialic acids likely resides in the variable C-C' loop of the Siglec-7 protein.[8][9] This structural feature allows for specific and high-affinity binding to disialylated structures, distinguishing it from other members of the Siglec family.

Quantitative Analysis of this compound-Siglec-7 Binding

The affinity of the interaction between this compound and Siglec-7 is a critical determinant of its biological function. Various biophysical techniques, most notably glycan microarrays and surface plasmon resonance (SPR), have been employed to quantify these binding events. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with lower Kd values indicating higher affinity.

| Glycan Ligand | Siglec-7 Binding Affinity (Kd) | Experimental Method | Reference |

| GD3 (disialyl ganglioside) | ~100 µM | Glycan Microarray | [6][7] |

| α6α3DSGb4 | High Affinity (qualitative) | Glycan Microarray | [10] |

| DSGb5 | Low Affinity (qualitative) | Glycan Microarray | [10] |

| Sialyl-T antigen (disialyl) | High Affinity (qualitative) | Gene Knockout/Cell Binding | [6] |

Note: The exact Kd values can vary depending on the experimental setup, including the specific form of the glycan and the Siglec-7 construct used.

Signaling Pathway of Siglec-7 Engagement

The binding of a this compound ligand to Siglec-7 on the surface of an immune cell, such as a Natural Killer (NK) cell, triggers a cascade of intracellular events that lead to the inhibition of the cell's cytotoxic functions. This signaling pathway is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) in the cytoplasmic tail of Siglec-7.

Caption: Siglec-7 inhibitory signaling pathway upon ligand binding.

Upon engagement with its this compound ligand, the ITIMs within the cytoplasmic tail of Siglec-7 are phosphorylated by Src family kinases.[3][11][12] These phosphorylated ITIMs then serve as docking sites for the recruitment of SH2 domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2.[11][12] These phosphatases subsequently dephosphorylate key downstream signaling molecules of activating receptor pathways, such as ZAP-70 and SLP-76, thereby attenuating the activating signals and inhibiting the cytotoxic functions of the NK cell.[13]

Biosynthesis of Disialylated Glycans

The biosynthesis of disialylated structures, such as the disialyl-T antigen, is a multi-step enzymatic process that occurs within the Golgi apparatus. It involves the sequential action of specific glycosyltransferases. The expression and activity of these enzymes are tightly regulated and can be altered in disease states like cancer.

Caption: Simplified biosynthesis pathway of the Disialyl-T antigen.

The synthesis of the disialyl-T antigen (Neu5Acα2-3Galβ1-3[Neu5Acα2-6]GalNAcα1-), a known ligand for Siglec-7, begins with the Tn antigen. The enzyme Core 1 β3-galactosyltransferase (C1GALT1) adds a galactose residue to form the Core 1 structure (T antigen). Subsequently, ST3GAL1 adds a sialic acid residue in an α2-3 linkage to the galactose. Finally, the sialyltransferase ST6GALNAC4 adds a second sialic acid in an α2-6 linkage to the GalNAc residue, completing the disialyl-T structure.[9][14][15][16] The differential expression of these sialyltransferases can lead to the aberrant expression of disialylated ligands on cancer cells.[14]

Experimental Protocols

Glycan Microarray Analysis of Siglec-7 Binding

Glycan microarrays are a powerful high-throughput tool for screening the binding specificity of glycan-binding proteins like Siglecs against a large library of diverse glycan structures.

Caption: Workflow for a typical glycan microarray experiment.

Materials:

-

Glycan microarray slide

-

Recombinant Siglec-7-Fc fusion protein

-

Fluorescently labeled anti-human Fc antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microarray scanner

Protocol:

-

Slide Preparation: Allow the glycan microarray slide to equilibrate to room temperature.

-

Blocking: Block the slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Primary Incubation: Incubate the slide with a solution of Siglec-7-Fc fusion protein (e.g., 10 µg/mL in blocking buffer) for 1-2 hours at room temperature in a humidified chamber.[17]

-

Washing: Wash the slide extensively with wash buffer to remove unbound protein.

-

Secondary Incubation: Incubate the slide with a fluorescently labeled anti-human Fc antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Final Washing: Wash the slide again with wash buffer and then with distilled water to remove salts.

-

Scanning: Dry the slide by centrifugation or under a gentle stream of nitrogen and scan using a microarray scanner at the appropriate wavelength for the fluorophore.

-

Data Analysis: Quantify the fluorescence intensity of each spot. The intensity is proportional to the amount of bound Siglec-7, indicating the binding affinity for the corresponding glycan.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant Siglec-7

-

Purified this compound or related glycans

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the Siglec-7 protein solution over the activated surface to covalently couple it via amine groups. The amount of immobilized protein should be optimized.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of the this compound solution over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the glycan to the immobilized Siglec-7.

-

-

Dissociation:

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the glycan from Siglec-7.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to kill target cells and how this is affected by the presence of Siglec-7 ligands like this compound on the target cell surface.

Materials:

-

Effector cells: Human NK cells (e.g., primary NK cells or NK-92 cell line)

-

Target cells: A cell line that either endogenously expresses or is engineered to express this compound (e.g., K562 cells).

-

Cytotoxicity detection reagent (e.g., Calcein-AM, LDH release assay kit)

-

Cell culture medium

-

96-well plate

Protocol:

-

Target Cell Preparation:

-

Label the target cells with a fluorescent dye like Calcein-AM, which is retained by live cells.

-

Alternatively, prepare for an LDH release assay, which measures a cytosolic enzyme released from lysed cells.

-

-

Co-culture:

-

Plate the labeled target cells in a 96-well plate.

-

Add the NK effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Include control wells with target cells alone (spontaneous release) and target cells with a lysis agent (maximum release).

-

-

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C to allow for cell killing.

-

Detection:

-

Calcein-AM: Measure the remaining fluorescence in the wells. A decrease in fluorescence corresponds to an increase in cell lysis.

-

LDH Assay: Collect the supernatant and measure LDH activity according to the manufacturer's instructions. An increase in LDH activity corresponds to an increase in cell lysis.

-

-

Calculation of Cytotoxicity:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

To assess the role of Siglec-7, the assay can be performed in the presence of a Siglec-7 blocking antibody. A reversal of cytotoxicity inhibition would indicate that the interaction is Siglec-7 dependent.[19][20][21][22]

-

Conclusion

This compound plays a pivotal role in cell-cell recognition, particularly in the context of immune regulation through its interaction with the inhibitory receptor Siglec-7. The high-affinity binding of disialylated glycans on target cells to Siglec-7 on NK cells triggers an inhibitory signaling cascade, providing a mechanism for immune evasion, notably in cancer. A thorough understanding of the structural basis of this interaction, its quantitative parameters, and the downstream signaling events is crucial for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this important biological axis and explore its potential as a target for immunotherapies. By modulating the this compound-Siglec-7 interaction, it may be possible to enhance the anti-tumor activity of the innate immune system.

References

- 1. zbiotech.com [zbiotech.com]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. Frontiers | Siglec Signaling in the Tumor Microenvironment [frontiersin.org]

- 4. Siglec-7 - Glycopedia [glycopedia.eu]

- 5. researchgate.net [researchgate.net]

- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 7. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers [frontiersin.org]

- 10. Modulation of Siglec-7 Signaling Via In Situ-Created High-Affinity cis-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. cores.emory.edu [cores.emory.edu]

- 17. nicoyalife.com [nicoyalife.com]

- 18. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stemcell.com [stemcell.com]

- 20. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ADCC Protocol using BioIVT Cryopreserved NK Effector Cells [sigmaaldrich.com]

The Intricate Relationship Between α,2,6-Sialylglycans and Sialylglycopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Among the diverse array of glycan structures, those terminating with sialic acid, a nine-carbon backbone sugar, play pivotal roles in cell-cell recognition, signaling, and immune responses. The specific linkage of this terminal sialic acid residue dictates its biological function. This technical guide provides an in-depth exploration of the relationship between α,2,6-sialylglycans and their parent sialylglycopeptides, focusing on the synthesis, analysis, and functional implications of this specific sialylation.

An α,2,6-sialylglycan refers to a glycan chain where a sialic acid molecule is attached to a galactose (Gal) residue via an α,2,6-glycosidic bond. A sialylglycopeptide (B573236) is a peptide or protein that has one or more of these sialylated glycan chains attached. The enzyme responsible for creating this specific linkage is the β-galactoside α-2,6-sialyltransferase I (ST6Gal-I). The presence and abundance of α,2,6-sialylglycans on glycoproteins can dramatically alter their function, impacting everything from receptor activation to cell adhesion and disease progression.

Core Concepts: Structure and Biosynthesis

The fundamental relationship between an α,2,6-sialylglycan and a sialylglycopeptide is that of a constituent part to a whole. The α,2,6-sialylglycan is the terminal modification on the glycan moiety of the sialylglycopeptide.

Biosynthesis Pathway:

The synthesis of α,2,6-sialylated glycoproteins occurs in the Golgi apparatus. The process is initiated by the availability of the donor substrate, CMP-sialic acid, and an acceptor substrate, which is a glycoprotein (B1211001) with a terminal galactose residue on its N-glycan or O-glycan chains. The enzyme ST6Gal-I then catalyzes the transfer of sialic acid from CMP-sialic acid to the galactose residue.

Quantitative Data

The interaction of α,2,6-sialylglycopeptides with other molecules, and the activity of the enzymes that synthesize them, can be quantified. This data is crucial for understanding the biological significance of this modification and for the development of targeted therapeutics.

Enzyme Kinetics of ST6Gal-I

The efficiency of ST6Gal-I in sialylating various acceptor substrates can be determined by measuring its kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat).

| Acceptor Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Asialo-α1-acid glycoprotein | 0.25 | 0.18 | 0.72 |

| Asialofetuin | 0.40 | 0.15 | 0.38 |

| Lacto-N-neotetraose | 1.2 | 0.09 | 0.075 |

| Lacto-N-tetraose | 2.5 | 0.05 | 0.02 |

Note: Kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and the source of the enzyme.

Binding Affinities of α,2,6-Sialylglycopeptides

The α,2,6-sialyl motif is a recognition determinant for various lectins and antibodies. The strength of these interactions is quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

| Lectin/Antibody | Ligand | Kd (μM) |

| Sambucus nigra agglutinin (SNA) | Sialyl(α2,6)lactose | 2.5 |

| Siglec-2 (CD22) | α2,6-sialyllactose | 100-200[1] |

| Anti-Sialyl-Tn mAb (B72.3) | Sialyl-Tn | 0.1 |

Altered α,2,6-Sialylation in Disease

Quantitative mass spectrometry and other analytical techniques have revealed significant changes in the levels of α,2,6-sialylation in various diseases, highlighting its potential as a biomarker and therapeutic target.

| Disease | Tissue/Fluid | Change in α,2,6-Sialylation |

| Colorectal Cancer | Tumor Tissue | Increased |

| Ovarian Cancer | Serum | Increased |

| Breast Cancer | Tumor Tissue | Increased |

| Ulcerative Colitis | Colon Tissue | Increased |

| Neurodegenerative Diseases | Brain Tissue | Altered |

Experimental Protocols

Sialyltransferase Activity Assay

This protocol outlines a common method for measuring the activity of ST6Gal-I using a radiolabeled donor substrate.

Materials:

-

Enzyme source (e.g., purified ST6Gal-I or cell lysate)

-

Acceptor glycoprotein (e.g., asialofetuin)

-

CMP-[14C]-Sialic Acid (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl2)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor glycoprotein, and enzyme source.

-